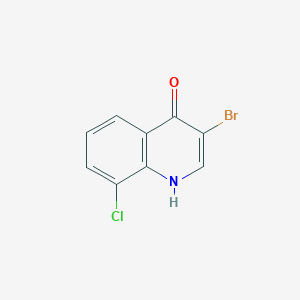

3-Bromo-8-chloroquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-8-cloroquinolin-4(1H)-ona es un compuesto heterocíclico que pertenece a la familia de la quinolina. Se caracteriza por la presencia de sustituyentes bromo y cloro en las posiciones 3.ª y 8.ª, respectivamente, en el anillo de quinolina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-Bromo-8-cloroquinolin-4(1H)-ona normalmente implica la bromación y cloración de derivados de quinolina. Un método común incluye los siguientes pasos:

Material de partida: Quinolina o sus derivados.

Métodos de producción industrial

Los métodos de producción industrial para 3-Bromo-8-cloroquinolin-4(1H)-ona pueden implicar procesos de bromación y cloración a gran escala, utilizando reactores de flujo continuo para garantizar una producción eficiente y constante. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

3-Bromo-8-cloroquinolin-4(1H)-ona se somete a diversas reacciones químicas, entre ellas:

Reacciones de sustitución: Los átomos de bromo y cloro pueden sustituirse por otros grupos funcionales utilizando reactivos nucleófilos o electrófilos.

Oxidación y reducción: El anillo de quinolina puede sufrir oxidación o reducción en condiciones específicas, lo que lleva a la formación de diferentes derivados.

Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar moléculas más complejas.

Reactivos y condiciones comunes

Sustitución nucleófila: Hidróxido de sodio (NaOH), carbonato de potasio (K2CO3).

Sustitución electrófila: Ácido sulfúrico (H2SO4), ácido nítrico (HNO3).

Oxidación: Permanganato de potasio (KMnO4), peróxido de hidrógeno (H2O2).

Reducción: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleófila puede producir derivados con diferentes grupos funcionales, mientras que las reacciones de acoplamiento pueden producir estructuras más complejas basadas en quinolina.

Aplicaciones Científicas De Investigación

3-Bromo-8-cloroquinolin-4(1H)-ona tiene varias aplicaciones de investigación científica, entre ellas:

Química medicinal: Se utiliza como bloque de construcción para la síntesis de posibles agentes terapéuticos, particularmente en el desarrollo de fármacos anticancerígenos y antimicrobianos.

Ciencia de materiales: El compuesto se explora por su posible uso en electrónica orgánica y como precursor para la síntesis de nuevos materiales con propiedades únicas.

Estudios biológicos: Sirve como sonda en estudios biológicos para investigar las interacciones de los derivados de quinolina con objetivos biológicos.

Mecanismo De Acción

El mecanismo de acción de 3-Bromo-8-cloroquinolin-4(1H)-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los sustituyentes bromo y cloro desempeñan un papel crucial en la modulación de la afinidad de unión y la especificidad del compuesto. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.

Comparación Con Compuestos Similares

Compuestos similares

3-Bromoquinolin-4(1H)-ona: Carece del sustituyente cloro en la posición 8.ª.

8-Cloroquinolin-4(1H)-ona: Carece del sustituyente bromo en la posición 3.ª.

3,8-Dicloroquinolin-4(1H)-ona: Contiene sustituyentes cloro en las posiciones 3.ª y 8.ª.

Unicidad

3-Bromo-8-cloroquinolin-4(1H)-ona es única debido a la presencia de ambos sustituyentes bromo y cloro, que pueden influir significativamente en su reactividad química y actividad biológica. Este patrón de doble sustitución proporciona una ventaja distintiva en la afinación de las propiedades del compuesto para aplicaciones específicas.

Actividad Biológica

3-Bromo-8-chloroquinolin-4(1H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound is part of the quinoline family, which is known for its broad spectrum of biological activities. The compound can be synthesized through various methods, including bromination and chlorination processes that modify the quinoline structure to enhance its biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within pathogens. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced viability of bacterial cells.

- DNA Interaction : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.

- Biofilm Disruption : Recent studies suggest that this compound can inhibit biofilm formation, a critical factor in the pathogenicity of bacteria like Staphylococcus aureus .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Key findings include:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 μM | Bactericidal |

| Escherichia coli | 125 μg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | Not significantly effective | N/A |

The compound's action against Staphylococcus aureus demonstrates its potential as an alternative treatment for infections resistant to conventional antibiotics .

Anticancer Activity

Research has also explored the anticancer potential of this compound. Studies indicate that it can induce apoptosis in cancer cell lines by affecting cell cycle progression and promoting cell death pathways. For instance:

- Cell Lines Tested : THP-1 (human monocytic leukemia), HuT78 (T-cell lymphoma)

- IC50 Values :

- THP-1 cells: IC50 = 7.31 µM

- HuT78 cells: IC50 = 10.51 µM

These results suggest that the compound selectively targets cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

Case Studies

Several studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications:

-

Study on Antimicrobial Efficacy :

- Researchers evaluated the compound's effect on biofilm-forming bacteria, revealing a significant reduction in biofilm biomass.

- Results indicated a minimum biofilm inhibitory concentration (MBIC) comparable to standard treatments like ciprofloxacin.

-

Anticancer Research :

- A study focusing on the effects on human leukemia cells demonstrated that treatment with this compound resulted in increased apoptosis rates compared to untreated controls.

Propiedades

Fórmula molecular |

C9H5BrClNO |

|---|---|

Peso molecular |

258.50 g/mol |

Nombre IUPAC |

3-bromo-8-chloro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5BrClNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13) |

Clave InChI |

UTCUQEJZAKDLJW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.